molecular formula C23H22O7 B148261 Lactupicrin CAS No. 65725-11-3

Lactupicrin

カタログ番号: B148261
CAS番号: 65725-11-3
分子量: 410.4 g/mol
InChIキー: UMVSOHBRAQTGQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lactupicrin (synonym: lactucopicrin) is a sesquiterpene lactone belonging to the guaianolide subclass, primarily found in plants of the Asteraceae family, such as chicory (Cichorium intybus), lettuce (Lactuca sativa), and endive (Cichorium endivia). It is characterized by a 4-hydroxyphenylacetic acid ester group attached to the lactucin core structure, contributing to its bitter taste and diverse bioactivities . Key pharmacological properties include analgesic, sedative, anti-inflammatory, and atheroprotective effects . This compound is biosynthesized from (+)-germacrene A, a precursor in the sesquiterpene pathway, and accumulates in plant latex and roots as a defense compound against herbivores .

準備方法

合成経路と反応条件

ラクチュコピクリンは、中圧調製液体クロマトグラフィー(MPPLC)を用いて植物源から単離できます。このプロセスでは、植物全体のメタノール抽出物を石油エーテルと酢酸エチルで抽出し、酢酸エチル抽出物を取得します。 ラクチュコピクリンを含む粗生成物は、MPPLCと薄層クロマトグラフィー(TLC)追跡を使用して分離されます .

工業的生産方法

ラクチュコピクリンの工業的生産は、主に、野生のレタスやチコリなどの植物源からの抽出に依存しています。 このプロセスには、植物の収穫、ラテックスの抽出、クロマトグラフィー技術を使用した化合物の精製が含まれます .

化学反応の分析

反応の種類

ラクチュコピクリンは、以下を含むさまざまな化学反応を起こします。

    酸化: ラクチュコピクリンは、酸化されてさまざまな誘導体を形成できます。

    還元: 還元反応は、ラクトン環構造を変更できます。

    置換: 置換反応は、ヒドロキシル基とアセトキシ基で起こりえます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな酸と塩基が含まれます .

形成される主な生成物

これらの反応から形成される主な生成物には、酸化誘導体、還元されたラクトン環、置換されたラクチュコピクリン誘導体などがあります .

科学研究への応用

ラクチュコピクリンは、幅広い科学研究への応用があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

Lactupicrin is characterized by its unique structure, which includes a γ-butyrolactone ring that is crucial for its biological activity. The compound exhibits a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. Its mechanism of action is thought to involve the modulation of various signaling pathways, including those related to apoptosis and inflammation.

Anticancer Applications

Numerous studies have highlighted the potential of this compound as an anticancer agent:

  • Synergistic Effects with Chemotherapy : this compound has been shown to enhance the efficacy of conventional chemotherapy drugs. For instance, in preclinical models, it demonstrated a synergistic effect when combined with oxaliplatin, leading to significant reductions in tumor volume and weight in xenografted mice models .
  • Mechanisms of Action : The anticancer properties are attributed to this compound's ability to induce apoptosis in cancer cells while simultaneously inhibiting pathways that promote tumor growth. It has been observed to inhibit telomerase activity and reduce oxidative stress markers associated with cancer progression .
  • Case Studies : In a notable study involving glioma xenografts, administration of this compound resulted in over 50% tumor size reduction, demonstrating its potential as a therapeutic agent in brain cancers .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit key inflammatory mediators such as NF-κB and COX-2. This inhibition leads to reduced levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Research Findings : In animal models of acute lung injury and other inflammatory conditions, this compound treatment resulted in decreased inflammation markers and improved recovery outcomes .

Antimicrobial Properties

Emerging research indicates that this compound may also possess antimicrobial effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various pathogens, including certain bacteria and fungi. This property could be leveraged for developing new antimicrobial agents .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings:

  • Bioavailability : Research indicates that this compound has low aqueous solubility, which may limit its oral bioavailability. However, modifications to its chemical structure could enhance its solubility and efficacy .
  • Safety Studies : Toxicity studies have shown that this compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further development as a safe therapeutic agent .

Summary Table of this compound Applications

Application AreaKey FindingsReferences
AnticancerSynergizes with oxaliplatin; induces apoptosis
Anti-inflammatoryInhibits NF-κB and COX-2; reduces cytokines
AntimicrobialInhibits growth of bacteria and fungi
PharmacokineticsLow bioavailability; low toxicity

作用機序

ラクチュコピクリンは、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

Lactupicrin shares structural and functional similarities with other sesquiterpene lactones, particularly those within the guaianolide subclass. Below is a detailed comparison:

Lactucin

  • Structure : Lactucin is the parent compound of this compound, lacking the 4-hydroxyphenylacetic acid ester group at the C8 position .
  • Occurrence : Found in chicory roots and leaves, lettuce, and related species .
  • Bioactivity: Exhibits analgesic and sedative effects but with lower potency compared to this compound . Bitter taste receptor (TAS2R) affinity is weaker than this compound, as shown by higher EC50 values (e.g., 0.46 µM for this compound vs. 1.2 µM for lactucin in TAS2R43) .

Lactucopicrin

  • Structure : A positional isomer of this compound, with the ester group at the C15 position instead of C8 .
  • Occurrence : Co-occurs with this compound in chicory and lettuce .
  • Bioactivity :
    • Demonstrates stronger anti-malarial activity compared to this compound .
    • Higher inhibition efficiency in corrosion studies due to quantum chemical parameters (e.g., HOMO energy: -5.42 eV vs. -5.38 eV for this compound) .

8-Deoxylactucin

  • Structure : A deoxygenated derivative of lactucin, lacking the hydroxyl group at C8 .
  • Occurrence : Found in chicory roots and leaves .
  • Bioactivity: Less bitter than this compound and lactucin, as structural modifications reduce interaction with TAS2Rs . Limited pharmacological data, though hypothesized to retain mild anti-inflammatory properties .

Inuviscolide

  • Structure: A guaianolide from Inula viscosa, distinct in its ring substitution pattern .
  • Occurrence : Predominant in Inula species .
  • Bioactivity: Targets leukotriene B4 synthesis (IC50: 94 µM) and PLA2-induced edema (ID50: 98 µmol/kg), differing from this compound’s COX/LOX pathway modulation . No reported sedative effects, highlighting mechanistic divergence within the guaianolide subclass .

Parthenolide

  • Structure: A germacranolide sesquiterpene lactone from feverfew (Tanacetum parthenium) .
  • Occurrence : Feverfew and related Asteraceae species .
  • Bioactivity: Anti-cancer and anti-inflammatory effects are more pronounced than this compound, with derivatives like DMAPT showing 1,000-fold improved water solubility . No significant sedative or analgesic activity, reflecting functional specialization .

Comparative Data Table

Compound Core Structure Key Modifications Bioactivity Highlights Receptor Affinity (TAS2R43 EC50) Solubility
This compound Guaianolide C8-4-hydroxyphenylacetate ester Analgesic, sedative, anti-inflammatory 0.46 µM Low (lipophilic)
Lactucin Guaianolide None Mild analgesic, bitter taste modulator 1.2 µM Moderate
Lactucopicrin Guaianolide C15-4-hydroxyphenylacetate ester Anti-malarial, corrosion inhibition 0.35 µM Low
Parthenolide Germacranolide Epoxide ring Anti-cancer, anti-inflammatory N/A Improved (DMAPT)

Research Findings and Implications

  • Agricultural Influence: this compound levels in lettuce are modulated by nitrogen ratios (e.g., 0% NH4+/100% NO3− increases abundance in soil-grown lettuce) . This contrasts with lactucin, which shows variable responses depending on cultivation systems .
  • Structural-Activity Relationship : Esterification (e.g., this compound vs. lactucin) enhances bitterness and receptor binding, critical for designing taste-modulating agents .
  • Therapeutic Potential: this compound’s dual analgesic-sedative profile makes it a candidate for anxiety disorders, while parthenolide derivatives are prioritized in oncology .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Lactupicrin's molecular interactions in biochemical studies?

Methodological Answer: this compound’s interactions with proteins like ACE2 are typically analyzed using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and poses. Hydrogen bond (H-bond) and hydrophobic interaction analyses (via tools like LigPlot+) are critical for identifying key residues involved in binding . For experimental validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics and thermodynamics. Always cross-validate computational predictions with experimental assays to reduce false positives .

Q. How is molecular docking applied to study this compound's binding mechanisms, and what parameters are essential for reliable results?

Methodological Answer: Molecular docking requires defining a grid box around the target protein’s active site (e.g., ACE2’s binding pocket) and setting exhaustiveness parameters for pose sampling. For this compound, studies have used grid dimensions centered on residues like His345 and Asp269, with docking scores ≤−10.2 kcal/mol indicating strong binding . Key parameters include van der Waals forces, electrostatic potentials, and solvation effects. Post-docking molecular dynamics (MD) simulations (e.g., 100 ns runs) assess binding stability via root-mean-square deviation (RMSD) calculations .

Q. What challenges exist in isolating this compound from natural sources, and how can researchers address them?

Methodological Answer: this compound’s isolation requires chromatographic techniques (e.g., HPLC) guided by spectroscopic data (NMR, MS). Challenges include low natural abundance and structural similarity to co-occurring flavonoids. Fractionation protocols should prioritize polarity-based separation and confirm purity via high-resolution mass spectrometry (HRMS) and 2D-NMR. Reference standards and spiked samples are recommended for calibration .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Methodological Answer: Discrepancies often arise from force field limitations or solvation effects in docking. To address this:

  • Perform MD simulations to account for protein flexibility and solvent dynamics.
  • Compare binding free energies using methods like MM/GBSA or MM/PBSA.
  • Validate with experimental techniques (SPR, ITC) under physiologically relevant conditions. For example, this compound’s predicted H-bond with Arg518 (2.88 Å) in docking was corroborated by MD showing stable interactions over 50 ns .

Q. What experimental design considerations are critical when integrating this compound’s computational and wet-lab data?

Methodological Answer:

  • Hypothesis-driven design : Start with a clear hypothesis (e.g., “this compound inhibits ACE2 via H-bond networks”).
  • Controls : Include known ACE2 inhibitors (e.g., Rhinacanthin D) as positive controls.
  • Replication : Run triplicate docking and MD simulations to assess reproducibility.
  • Blinding : Use blinded data analysis to reduce bias in interpreting interaction metrics. Document all parameters (grid box size, force fields) for cross-study comparisons .

Q. Which statistical methods are appropriate for validating this compound’s selective binding to target proteins?

Methodological Answer: Use Welch’s t-test or ANOVA to compare binding affinities across multiple targets (e.g., ACE2 vs. unrelated proteins). For selectivity ratios, calculate IC₅₀ values and apply receiver operating characteristic (ROC) curves. In one study, this compound showed selectivity for ACE2 (binding score −10.2) over non-targets (scores ≥−7.0), confirmed by ROC AUC ≥0.85 .

Q. How can researchers ensure reproducibility in this compound studies, given variability in docking protocols?

Methodological Answer:

  • Adopt community standards (e.g., Protein Data Bank ligand preparation guidelines).
  • Publish raw trajectory files from MD simulations and docking output logs.
  • Use open-source tools (GROMACS, PyMOL) for transparency.
  • Report all software versions and parameter settings (e.g., AMBER force fields, solvation models) .

Q. What strategies are recommended for assessing this compound’s multi-target effects in complex biological systems?

Methodological Answer: Combine cheminformatics (pharmacophore modeling) with multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC-based quantification of target protein expression.
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to map off-target effects. For example, this compound’s interaction with ACE2 and secondary targets like His374 was validated via network analysis .

特性

IUPAC Name

[9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,17,20-22,24-25H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSOHBRAQTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3)C(=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

65725-11-3
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 178 °C
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactupicrin
Reactant of Route 2
Lactupicrin
Reactant of Route 3
Lactupicrin
Reactant of Route 4
Lactupicrin
Reactant of Route 5
Lactupicrin
Reactant of Route 6
Reactant of Route 6
Lactupicrin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。